(3-Thiophen-3-yl-phenyl)-acetaldehyde
Description
(3-Thiophen-3-yl-phenyl)-acetaldehyde is a substituted acetaldehyde derivative featuring a 3-thiophen-3-yl-phenyl group attached to the aldehyde functional group. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique physicochemical properties.
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-(3-thiophen-3-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C12H10OS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5-9H,4H2 |
InChI Key |
LNEPVNOLVGQSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Comparisons:
- Acetaldehyde : The simplest aldehyde (CH₃CHO) lacks aromatic substituents, making it highly volatile (boiling point: 20.8°C) and reactive.
- Chlorophenyl-acetaldehydes : Derivatives like 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde () share a phenyl group but differ in substituent position and electronegativity. Their boiling points (~210–220°C) are higher than acetaldehyde due to aromaticity and molecular weight.
- Exact data are scarce, but GC retention times for such compounds are influenced by boiling points and column interactions ().
Table 1: Physicochemical Properties of Selected Acetaldehyde Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|
| Acetaldehyde | 44.05 | 20.8 | Aldehyde |
| 2-(3-Chlorophenyl)acetaldehyde | 154.59 | ~210–220 | Aldehyde, Chlorophenyl |
| (3-Thiophen-3-yl-phenyl)-acetaldehyde | 202.28 | Estimated >220 | Aldehyde, Thiophene |
Reactivity and Chemical Behavior
- Schiff Base Formation : Acetaldehyde reacts with amines to form imines (Schiff bases), a property exploited in adsorbents for acetaldehyde removal (). The thiophene and phenyl groups in this compound may sterically hinder such reactions or alter electronic interactions, affecting adsorption efficiency compared to simpler aldehydes.
- Oxidation and Stability : Acetaldehyde oxidizes readily to acetic acid. The aromatic substituents in this compound likely stabilize the aldehyde group against oxidation, similar to chlorophenyl analogs ().
- Thermal Degradation: notes that acetaldehyde is a major product of PLA degradation at high temperatures. Substituted acetaldehydes like this compound may decompose into thiophene-related byproducts, though this requires experimental validation.
Sensory and Flavor Profiles
Substituted acetaldehydes can alter sensory profiles:
- Chlorophenyl-acetaldehydes: Likely impart harsh or "green" notes due to halogen substituents.
- Thiophene Derivatives: Thiophenes are associated with "meaty" or "roasted" aromas ().
Toxicity and Environmental Impact
- Carcinogenicity: Acetaldehyde is a Group 1 carcinogen (). Chlorophenyl analogs are suspected mutagens (), but sulfur-containing aromatics like thiophenes require specific toxicological evaluation.
- Environmental Persistence : Acetaldehyde is volatile and contributes to atmospheric carbonyl pollution (). The bulkier structure of this compound may reduce volatility, increasing persistence in water or soil.
Analytical Challenges
- GC-MS Analysis : Chlorophenyl-acetaldehydes with similar boiling points () exhibit distinct retention times due to column interactions. This compound may require specialized columns (e.g., polar phases) for resolution from structural analogs.
- Artifact Formation : Oxygenated aldehydes like acetaldehyde are prone to artifact formation during sampling (). The thiophene group could exacerbate or mitigate such issues, depending on its reactivity with ozone or other oxidants.
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